molecular formula C12H16O2 B14740559 2-Phenethyl-1,3-dioxane CAS No. 5663-30-9

2-Phenethyl-1,3-dioxane

Cat. No.: B14740559
CAS No.: 5663-30-9
M. Wt: 192.25 g/mol
InChI Key: TVELIZAUQNFJHC-UHFFFAOYSA-N
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Description

2-Phenethyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It belongs to the class of 1,3-dioxanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is characterized by a dioxane ring substituted with a phenethyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethyl-1,3-dioxane can be synthesized through the acetalization of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide. These catalysts offer higher yields and selectivity under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 2-Phenethyl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound’s dioxane ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Properties

CAS No.

5663-30-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-6,12H,4,7-10H2

InChI Key

TVELIZAUQNFJHC-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCC2=CC=CC=C2

Origin of Product

United States

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